molecular formula C21H30O3 B1252178 7-Hydroxycannabidiol CAS No. 50725-17-2

7-Hydroxycannabidiol

Número de catálogo: B1252178
Número CAS: 50725-17-2
Peso molecular: 330.5 g/mol
Clave InChI: ZELUXPWDPVXUEI-ZWKOTPCHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxycannabidiol involves multiple steps. One notable method is an 8-step synthesis starting from commercially available cannabidiol. This process includes a Piers–Rubinsztajn reaction, which enables mild deprotection and a concise synthesis of this compound . The overall yield of this synthesis is approximately 31% .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the scalable synthesis of this compound is highly desirable for enabling future clinical trials . The development of robust synthetic routes is critical for industrial applications.

Aplicaciones Científicas De Investigación

Therapeutic Applications

1. Inhibition of Nicotine Metabolism

Recent studies have demonstrated that 7-OH-CBD significantly inhibits the metabolism of nicotine. This inhibition occurs through interactions with cytochrome P450 enzymes, specifically CYP2A6 and CYP2B6, which are crucial in the metabolic pathways of nicotine. The IC50 values for 7-OH-CBD indicate its potency in inhibiting the conversion of nicotine to cotinine and nornicotine:

Substance Enzyme IC50 (μM)
7-OH-CBDCYP2A60.45 ± 0.18
CYP2B61.2 ± 0.44

These findings suggest that cannabinoids may play a role in tobacco addiction and cessation strategies by modulating nicotine metabolism .

2. Treatment of Non-Alcoholic Fatty Liver Disease (NAFLD)

7-OH-CBD has been investigated for its potential therapeutic effects on non-alcoholic fatty liver disease, a condition characterized by fat accumulation in the liver not due to alcohol consumption. The compound has shown promise in lowering triglyceride levels, which is critical for managing NAFLD. The following table summarizes its efficacy based on preclinical studies:

Parameter Effect
Triglyceride LevelsDecreased
Liver InflammationReduced
Hepatic Insulin ResistanceImproved

The mechanism appears to involve modulation of lipid metabolism and reduction of hepatic steatosis, which could provide a novel approach to treating this prevalent condition .

Pharmacokinetics

Understanding the pharmacokinetics of 7-OH-CBD is essential for evaluating its clinical applications. A recent study highlighted variability in plasma concentrations influenced by factors such as sex and body mass index:

Factor Influence on AUC
SexHigher in females
Body Mass Index (BMI)Correlated with AUC

In females, a significant linear relationship was observed between body weight and the area under the curve (AUC) for 7-OH-CBD, indicating that dosing considerations may need to be adjusted based on these demographic factors .

Case Studies

Case Study: Nicotine Dependence

A clinical trial investigated the effects of CBD and its metabolite 7-OH-CBD on nicotine dependence among smokers. Participants using a CBD inhaler reported a reduction in cigarette consumption by up to 40%. This suggests that cannabinoids could serve as adjunct therapies in smoking cessation programs .

Case Study: NAFLD Management

In preclinical settings, animal models treated with 7-OH-CBD exhibited significant improvements in liver function markers and reduced fat deposits within hepatic tissues. These findings support further exploration into human clinical trials to validate these effects and establish effective dosing regimens .

Actividad Biológica

7-Hydroxycannabidiol (7-OH-CBD) is a significant metabolite of cannabidiol (CBD), exhibiting various biological activities that are garnering attention in pharmacological research. This article explores the biological activity of 7-OH-CBD, focusing on its mechanisms of action, pharmacokinetics, and potential therapeutic applications, supported by data tables and relevant studies.

Overview of this compound

7-OH-CBD is formed through the metabolic conversion of CBD, primarily mediated by cytochrome P450 enzymes such as CYP2C19 and CYP2C9. This metabolite retains many pharmacological properties similar to CBD, including anti-inflammatory and neuroprotective effects .

  • Enzyme Inhibition :
    • Cytochrome P450 Inhibition : 7-OH-CBD has been shown to inhibit several cytochrome P450 enzymes involved in drug metabolism. Notably, it affects nicotine metabolism by inhibiting CYP2A6 and CYP2B6, which are critical for converting nicotine to cotinine and other metabolites. The IC50 values for 7-OH-CBD's inhibition of these enzymes were found to be significant, with values ranging from 0.16 to 1.2 μM .
    EnzymeSubstrateIC50 (μM)
    CYP2A6Cotinine0.45 ± 0.18
    CYP2A6Nornicotine0.16 ± 0.08
    CYP2B6Cotinine1.2 ± 0.44
    CYP2B6Nornicotine0.11 ± 0.030
  • Anti-Inflammatory Effects :
    • Like CBD, 7-OH-CBD exhibits anti-inflammatory properties that may be beneficial in treating conditions characterized by chronic inflammation . Its ability to modulate immune responses suggests potential applications in autoimmune diseases.
  • Neuroprotective Properties :
    • Emerging research indicates that 7-OH-CBD may provide neuroprotection against oxidative stress and neuronal damage, which could be relevant in neurodegenerative disorders .

Pharmacokinetics

The pharmacokinetic profile of 7-OH-CBD indicates that it is readily absorbed and metabolized in humans, with its concentrations often exceeding those of the parent compound CBD in some contexts . A study reported serum concentrations of 7-OH-CBD ranging from 11.2 to 80.7 ng/ml among patients receiving CBD treatment .

Case Studies and Clinical Research

  • Nicotine Metabolism Study : A critical study assessed the role of CBD and its metabolites in nicotine metabolism, demonstrating that both CBD and 7-OH-CBD significantly inhibited the formation of cotinine from nicotine, suggesting a potential for these compounds in smoking cessation therapies .
  • Clinical Application : In a clinical setting involving patients stabilized on CBD treatment, variations in serum concentrations of both CBD and its metabolite were documented, highlighting the importance of understanding individual pharmacokinetic responses for therapeutic efficacy .

Future Directions

Research into the biological activity of 7-OH-CBD is ongoing, with potential implications for various therapeutic areas including:

  • Chronic Pain Management : Due to its anti-inflammatory properties.
  • Neurological Disorders : As a neuroprotective agent.
  • Smoking Cessation : Leveraging its effects on nicotine metabolism.

Propiedades

IUPAC Name

2-[(1R,6R)-3-(hydroxymethyl)-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-pentylbenzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O3/c1-4-5-6-7-15-11-19(23)21(20(24)12-15)18-10-16(13-22)8-9-17(18)14(2)3/h10-12,17-18,22-24H,2,4-9,13H2,1,3H3/t17-,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZELUXPWDPVXUEI-ZWKOTPCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC(=C(C(=C1)O)C2C=C(CCC2C(=C)C)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC1=CC(=C(C(=C1)O)[C@@H]2C=C(CC[C@H]2C(=C)C)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001336767
Record name 7-Hydroxycannabidiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001336767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50725-17-2, 1101886-10-5
Record name 7-Hydroxycannabidiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050725172
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Hydroxycannabidiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001336767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-HYDROXYCANNABIDIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N38G7JB3K2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Hydroxycannabidiol
Reactant of Route 2
7-Hydroxycannabidiol
Reactant of Route 3
7-Hydroxycannabidiol
Reactant of Route 4
7-Hydroxycannabidiol
Reactant of Route 5
Reactant of Route 5
7-Hydroxycannabidiol
Reactant of Route 6
7-Hydroxycannabidiol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.